

GPR84 Agonist-1 Radioligand Binding Assay: Application Notes and Protocols

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Compound of Interest		
Compound Name:	GPR84 agonist-1	
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Introduction

G protein-coupled receptor 84 (GPR84) is a class A, Gi/o-coupled receptor that has emerged as a significant target in the fields of immunology and inflammation.[1][2] Primarily expressed in immune cells such as macrophages, neutrophils, and microglia, GPR84 is activated by medium-chain fatty acids (MCFAs) with carbon chain lengths of 9-14.[3][4] Its activation initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, mobilization of intracellular calcium, and modulation of downstream pathways like MAP kinase and PI3K-Akt.[5][6][7] This signaling is associated with proinflammatory responses, including cytokine production and cell migration.[5]

The development of potent and selective synthetic agonists for GPR84 has been crucial for elucidating its physiological and pathological roles.[8] Radioligand binding assays are a fundamental tool for characterizing the affinity of these ligands and for screening new chemical entities. This document provides detailed protocols for a radioligand binding assay using a GPR84 agonist, along with data presentation guidelines and visualizations of the relevant biological and experimental pathways.

Signaling Pathway of GPR84

GPR84 activation by an agonist initiates a cascade of intracellular events primarily through the Gi/o pathway. This leads to the inhibition of adenylyl cyclase, resulting in reduced cAMP levels.

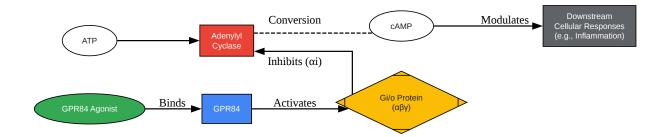


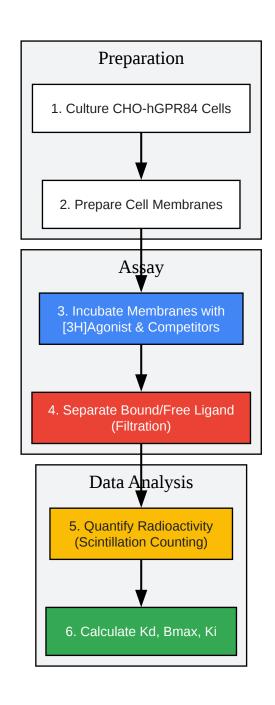




The dissociation of the G protein $\beta\gamma$ subunits can also influence other effector systems.









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